4-iodo-5-methyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that contains an iodine atom, a methyl group, and a nitrile group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with a nitrile source under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives.
Reduction Products: Reduction can yield pyrazole-3-amine derivatives.
Scientific Research Applications
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-iodo-5-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrile group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: This compound is similar in structure but lacks the nitrile group, which can affect its reactivity and applications.
4-Iodo-1H-pyrazole: This compound lacks both the methyl and nitrile groups, making it less versatile in chemical reactions.
5-Methyl-1H-pyrazole-3-carbonitrile:
Uniqueness
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the iodine atom, methyl group, and nitrile group on the pyrazole ring. This combination of substituents provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEMOWZIFXYUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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